molecular formula C12H18ClNO6 B8017753 4-Aminophenyl b-D-mannopyranoside HCl

4-Aminophenyl b-D-mannopyranoside HCl

Cat. No.: B8017753
M. Wt: 307.73 g/mol
InChI Key: FNHHYVPLSLTGMP-BTIVEGDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminophenyl b-D-mannopyranoside HCl is a chemical compound with the molecular formula C12H17NO6·HCl and a molecular weight of 307.73 g/mol . This compound is a derivative of mannose, a simple sugar, and is often used in biochemical research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl b-D-mannopyranoside HCl typically involves the reaction of mannose derivatives with 4-aminophenol. One common method includes the use of acetyl-protected mannose, which is then deprotected to yield the desired compound . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. The compound is typically stored at low temperatures to maintain its integrity .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-mannopyranoside HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized mannopyranosides .

Scientific Research Applications

4-Aminophenyl b-D-mannopyranoside HCl has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminophenyl b-D-mannopyranoside HCl is unique due to its specific b-D-mannopyranoside configuration, which influences its binding properties and biological activity. This makes it particularly useful in studies involving carbohydrate-protein interactions and in the development of therapeutic agents targeting these interactions .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHHYVPLSLTGMP-BTIVEGDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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